molecular formula C63H112N10O17 B1140346 OrfamideB CAS No. 939960-35-7

OrfamideB

Cat. No. B1140346
M. Wt: 1281.6
InChI Key:
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Description

Orfamide B is a member of the orfamide-type cyclic lipopeptides (CLPs), which are biosurfactants produced by Pseudomonas species, including Pseudomonas protegens and related species. These compounds are involved in various biological activities such as the lysis of oomycete zoospores, biocontrol of pathogens like Rhizoctonia, and insecticidal activity against aphids. The structural diversity and biosynthesis of orfamides, including orfamide B, highlight their significance in microbial interaction and potential application in agriculture and biocontrol strategies (Ma et al., 2016).

Synthesis Analysis

The synthesis of cyclic lipopeptides like orfamide A, closely related to orfamide B, involves a total synthesis approach that confirms the structural integrity of these compounds. Through a synthesis format using amino acid ester building blocks and adaptations of solid-phase peptide synthesis (SPPS) protocols, compounds are obtained in high yield and purity, which is crucial for the structural correction and biological activity assessment of these peptides (Bando et al., 2022).

Molecular Structure Analysis

Orfamides, including orfamide B, exhibit a cyclic lipopeptide structure characterized by a specific sequence of amino acids and a fatty acid part, which differentiates them in terms of biological activity and specificity. The detailed molecular structure of orfamide B, determined through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, reveals its unique configuration, contributing to its bioactivity and potential applications (Ma et al., 2016).

Chemical Reactions and Properties

The bioactivity of orfamides, including orfamide B, is significantly influenced by their chemical structure, specifically the amino acid sequence and the length of the fatty acid part. These compounds engage in various chemical interactions leading to the inhibition of pathogenic fungi and lysis of zoospores, showcasing their potential as biocontrol agents. The structural differences, such as the identity of a single amino acid between orfamide A and orfamide B, play a crucial role in their biological activities (Ma et al., 2016).

Physical Properties Analysis

The physical properties of orfamide B, such as solubility and stability, are critical for its application in agricultural and biocontrol settings. While specific studies on orfamide B's physical properties are limited, the related compound orfamide A has been shown to possess attributes favorable for biocontrol applications, including solubility and stability under environmental conditions. These properties are essential for the effective deployment of orfamides in field conditions (Jang et al., 2013).

Chemical Properties Analysis

Orfamide B's chemical properties, including its bioactivity against a range of fungal pathogens and insects, are a result of its cyclic lipopeptide structure. The interaction of orfamide B with target organisms involves specific molecular mechanisms that disrupt the pathogens' cellular processes, leading to their inhibition or death. These interactions underscore the potential of orfamide B as a natural pesticide and its role in the biocontrol strategies of Pseudomonas species (Ma et al., 2016).

Scientific Research Applications

  • Insecticidal Activity in Agriculture : Orfamide A, produced by Pseudomonas protegens F6, has been identified as an effective insecticidal biosurfactant, particularly against the green peach aphid (Myzus persicae). Its application can be significant in organic agriculture for aphid control (Jang et al., 2013).

  • Biocontrol of Plant Pathogens : Orfamide-type cyclic lipopeptides, including Orfamide A and Orfamide B, are involved in the lysis of oomycete zoospores and demonstrate biocontrol properties against various fungal plant pathogens like Rhizoctonia. This indicates their potential in biological control strategies for a broad spectrum of fungal plant pathogens (Ma et al., 2016).

  • Potential in Olfactory Biosensing : While not directly related to OrfamideB, research in olfactory biosensing, which involves the detection of specific volatile compounds, may find applications for OrfamideB in future studies. This area focuses on the molecular mechanisms of olfaction and could have various applications (Glatz & Bailey-Hill, 2011).

  • Drug Discovery and Development : General research in drug discovery, such as the work by Drews (2000), highlights the evolving landscape in pharmaceutical research. OrfamideB, due to its unique properties, might have potential applications in this area, though specific studies on OrfamideB in drug development are not yet available (Drews, 2000).

properties

IUPAC Name

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41?,42-,43+,44+,45+,46+,47-,48-,51-,52+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMIEPCWEZBKGP-YBDOJXGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H112N10O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

OrfamideB

Citations

For This Compound
1
Citations
FE Oni - 2017 - biblio.ugent.be
Biopesticides based on the articifial introduction of living microorganisms into a plant system are an alternative or supplementary way of reducing the use of chemical pesticides in …
Number of citations: 1 biblio.ugent.be

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